Cas no 88722-74-1 (tert-Butyl 3-(dimethylamino)propanoate)

tert-Butyl 3-(dimethylamino)propanoate 化学的及び物理的性質
名前と識別子
-
- β-Alanine, N,N-dimethyl-, 1,1-dimethylethyl ester
- tert-Butyl 3-(dimethylamino)propanoate
- 88722-74-1
- G70864
- MFCD31699124
- SCHEMBL2606995
-
- インチ: 1S/C9H19NO2/c1-9(2,3)12-8(11)6-7-10(4)5/h6-7H2,1-5H3
- InChIKey: NAXBRQNHHCAQNJ-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(=O)CCN(C)C
計算された属性
- せいみつぶんしりょう: 173.141578849g/mol
- どういたいしつりょう: 173.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
tert-Butyl 3-(dimethylamino)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00768518-250mg |
tert-Butyl 3-(dimethylamino)propanoate |
88722-74-1 | 95% | 250mg |
¥454.0 | 2024-04-17 | |
Ambeed | A214509-1g |
tert-Butyl 3-(dimethylamino)propanoate |
88722-74-1 | 95% | 1g |
$185.0 | 2024-04-16 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00768518-1g |
tert-Butyl 3-(dimethylamino)propanoate |
88722-74-1 | 95% | 1g |
¥1227.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2043775-5g |
Tert-butyl 3-(dimethylamino)propanoate |
88722-74-1 | 5g |
¥7356.00 | 2024-04-26 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00768518-5g |
tert-Butyl 3-(dimethylamino)propanoate |
88722-74-1 | 95% | 5g |
¥4292.0 | 2024-04-17 | |
Ambeed | A214509-5g |
tert-Butyl 3-(dimethylamino)propanoate |
88722-74-1 | 95% | 5g |
$644.0 | 2024-04-16 | |
abcr | AB587133-250mg |
tert-Butyl 3-(dimethylamino)propanoate; . |
88722-74-1 | 250mg |
€159.40 | 2024-04-15 | ||
1PlusChem | 1P024HZC-1g |
tert-Butyl 3-(dimethylamino)propanoate |
88722-74-1 | 95% | 1g |
$135.00 | 2023-12-16 | |
1PlusChem | 1P024HZC-250mg |
tert-Butyl 3-(dimethylamino)propanoate |
88722-74-1 | 95% | 250mg |
$51.00 | 2023-12-16 | |
abcr | AB587133-5g |
tert-Butyl 3-(dimethylamino)propanoate; . |
88722-74-1 | 5g |
€955.00 | 2024-04-15 |
tert-Butyl 3-(dimethylamino)propanoate 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
tert-Butyl 3-(dimethylamino)propanoateに関する追加情報
Introduction to Tert-Butyl 3-(Dimethylamino)propanoate (CAS No. 88722-74-1)
Tert-Butyl 3-(dimethylamino)propanoate, a compound with the chemical formula C9H19NO2, is a significant molecule in the realm of chemical and pharmaceutical research. This compound, identified by its unique CAS number 88722-74-1, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The structure of this molecule, featuring a tert-butyl group and a dimethylamino side chain, makes it an intriguing candidate for various biochemical interactions.
The tert-butyl 3-(dimethylamino)propanoate molecule is characterized by its ester functional group, which is commonly utilized in the synthesis of more complex organic compounds. The presence of both a tertiary butyl group and a dimethylamino group enhances its reactivity, making it a valuable intermediate in organic synthesis. This compound's ability to participate in various chemical reactions, such as nucleophilic addition and condensation reactions, underscores its importance in the pharmaceutical industry.
In recent years, there has been a growing interest in the development of novel compounds that can serve as scaffolds for drug discovery. The tert-butyl 3-(dimethylamino)propanoate has emerged as a promising candidate due to its structural features that can be modified to target specific biological pathways. Researchers have been exploring its potential applications in the synthesis of bioactive molecules that could have therapeutic effects against various diseases.
One of the most compelling aspects of this compound is its role in the synthesis of chiral molecules. The presence of the tertiary butyl group and the dimethylamino group allows for stereocontrol during synthesis, which is crucial for developing enantiomerically pure drugs. Enantiopure drugs are often more effective and have fewer side effects compared to racemic mixtures. Therefore, the CAS number 88722-74-1 compound has become a focal point for researchers aiming to develop next-generation pharmaceuticals.
The pharmaceutical industry has been particularly interested in the use of tert-butyl esters as prodrugs. Prodrugs are inactive or less active compounds that are converted into active drugs within the body. The tert-butyl ester group in tert-butyl 3-(dimethylamino)propanoate can be hydrolyzed to release active pharmacological agents. This property makes it an excellent candidate for designing prodrugs that can enhance drug delivery and bioavailability.
In addition to its pharmaceutical applications, this compound has found utility in other areas of chemistry. For instance, it serves as a building block for synthesizing more complex molecules such as polymers and specialty chemicals. The reactivity of the ester group allows for further functionalization, enabling chemists to create a wide range of derivatives with tailored properties.
The latest research on tert-butyl 3-(dimethylamino)propanoate has focused on its potential as an intermediate in the synthesis of antiviral and anticancer agents. Studies have shown that derivatives of this compound can inhibit the replication of certain viruses by interfering with their replication machinery. Similarly, modifications to its structure have led to the discovery of compounds with potent anticancer activity.
The development of new synthetic methodologies for tert-butyl 3-(dimethylamino)propanoate has also been a topic of interest. Researchers have been exploring catalytic processes that can improve yield and reduce waste during synthesis. These advancements not only make the production of this compound more efficient but also align with the growing emphasis on sustainable chemistry practices.
The role of computational chemistry in understanding the behavior of tert-butyl 3-(dimethylamino)propanoate cannot be overstated. Molecular modeling techniques have enabled researchers to predict how this compound will interact with biological targets, providing valuable insights into its potential therapeutic applications. These computational studies complement experimental work by helping to identify promising derivatives for further investigation.
In conclusion, tert-butyl 3-(dimethylamino)propanoate (CAS No. 88722-74-1) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it an excellent intermediate for synthesizing bioactive molecules, prodrugs, and specialty chemicals. The ongoing research into this compound highlights its importance as a building block for future advancements in drug development and chemical synthesis.
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